Naamidine A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

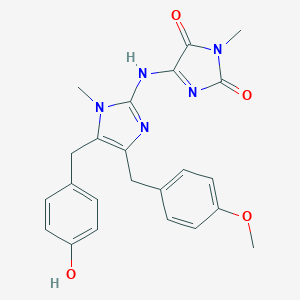

Naamidine A, also known as this compound, is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action

Naamidine A has been identified as a potent inhibitor of cancer cell proliferation, specifically targeting cells that depend on epidermal growth factor (EGF) for growth. It operates through several mechanisms:

- Inhibition of EGF Signaling : this compound selectively inhibits EGF-stimulated DNA synthesis in tumor cells, demonstrating a high specificity ratio (approximately 22 times more selective against EGF than insulin-stimulated growth) .

- Induction of Apoptosis : Studies have shown that this compound promotes caspase-dependent apoptosis in tumor cells. This involves the activation of caspases 3, 8, and 9, leading to cell death .

- Cell Cycle Arrest : Treatment with this compound results in G1 phase arrest of the cell cycle in certain cancer cell lines, which is crucial for preventing further proliferation .

Case Studies

- In Vivo Studies : In rodent models with human tumor xenografts, this compound demonstrated an impressive 87% reduction in tumor growth at a maximum tolerated dose of 25 mg/kg . This highlights its potential as an effective therapeutic agent.

- Cell Line Experiments : Research involving A-431 cells (human epidermoid carcinoma) revealed that this compound completely halted DNA synthesis after 30 hours of treatment .

Antifungal Activity

Recent studies have also explored the antifungal properties of this compound. It has shown considerable efficacy against various phytopathogenic fungi:

- Fungicidal Activity : this compound and its derivatives exhibited high antifungal activity against multiple strains, outperforming traditional fungicides like carbendazim and chlorothalonil in some cases .

- Zinc-Binding Strategy : Research indicates that this compound may function as a zinc ionophore, enhancing its antifungal properties by modulating metal ion homeostasis within fungal cells .

Summary of Applications

| Application | Mechanism/Effect | Key Findings |

|---|---|---|

| Anticancer Agent | Inhibits EGF signaling; induces apoptosis | 87% tumor growth inhibition in xenograft models |

| G1 cell cycle arrest | Selective inhibition with low cytotoxicity | |

| Antifungal Agent | Inhibits growth of phytopathogenic fungi | Superior activity compared to conventional fungicides |

| Zinc ionophore potential | Promising for topical antifungal therapies |

Propriétés

Numéro CAS |

110189-06-5 |

|---|---|

Formule moléculaire |

C23H23N5O4 |

Poids moléculaire |

433.5 g/mol |

Nom IUPAC |

(5Z)-5-[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C23H23N5O4/c1-27-19(13-15-4-8-16(29)9-5-15)18(12-14-6-10-17(32-3)11-7-14)24-22(27)25-20-21(30)28(2)23(31)26-20/h4-11,29H,12-13H2,1-3H3,(H,24,25,26,31) |

Clé InChI |

REQFUGYVPAQCTH-UHFFFAOYSA-N |

SMILES |

CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |

SMILES isomérique |

CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |

SMILES canonique |

CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |

Synonymes |

naamidine A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.